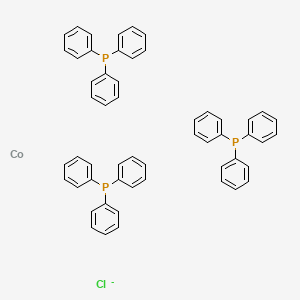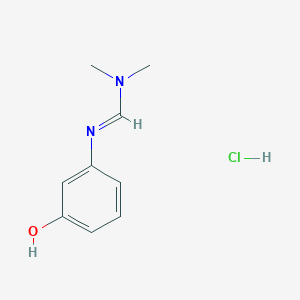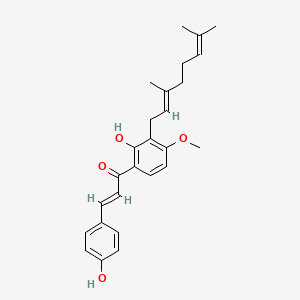
5-(4-Methylphenyl)thiophene-2-boronic acid
Overview
Description
5-(4-Methylphenyl)thiophene-2-boronic acid is a chemical compound that belongs to the class of boronic acids. It has gained significant attention in scientific research due to its diverse applications in various fields, including medical, environmental, and industrial research. It is a reagent used for Palladium-catalyzed Suzuki-Miyaura cross-couplings .
Synthesis Analysis
The synthesis of boronic acids like 5-(4-Methylphenyl)thiophene-2-boronic acid often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . The protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported, utilizing a radical approach .Chemical Reactions Analysis
Thiophene-2-boronic acid, a related compound, is used in Palladium-catalyzed Suzuki-Miyaura cross-couplings, Copper-catalyzed nitration reactions, Chain-growth catalyst transfer polycondensation of conjugated alternating copolymer, Ferric perchlorate-promoted reaction of fullerene to give fullerenyl boronic esters .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 5-(4-Methylphenyl)thiophene-2-boronic acid, focusing on six unique applications:
Suzuki-Miyaura Cross-Coupling Reactions
5-(4-Methylphenyl)thiophene-2-boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for forming carbon-carbon bonds, which is essential in the synthesis of complex organic molecules. The boronic acid group reacts with halides in the presence of a palladium catalyst, allowing for the creation of biaryl compounds, which are crucial in pharmaceuticals, agrochemicals, and organic materials .
Organic Light-Emitting Diodes (OLEDs)
In the field of optoelectronics, 5-(4-Methylphenyl)thiophene-2-boronic acid is used to synthesize conjugated polymers and small molecules for OLEDs. These materials are essential for developing efficient and stable light-emitting devices. The thiophene unit provides good electronic properties, while the boronic acid functionality allows for easy incorporation into larger molecular frameworks .
Organic Photovoltaics (OPVs)
This compound is also utilized in the development of organic photovoltaics. The thiophene-based structures are known for their excellent light-absorbing properties and charge transport capabilities. By incorporating 5-(4-Methylphenyl)thiophene-2-boronic acid into the active layer of OPVs, researchers can enhance the efficiency and stability of these solar cells .
Synthesis of Pharmaceuticals
5-(4-Methylphenyl)thiophene-2-boronic acid is a valuable intermediate in the synthesis of various pharmaceuticals. Its ability to form stable carbon-carbon bonds through Suzuki-Miyaura coupling makes it an essential building block in the creation of complex drug molecules. This application is particularly important in the development of new therapeutic agents .
Development of Conjugated Polymers
In materials science, this compound is used to develop conjugated polymers with specific electronic properties. These polymers are essential for applications in organic electronics, including field-effect transistors and sensors. The boronic acid group facilitates the polymerization process, leading to materials with tailored properties for specific applications .
Catalysis
5-(4-Methylphenyl)thiophene-2-boronic acid is also employed in various catalytic processes. Its unique structure allows it to act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of these processes. This application is crucial in both industrial and academic research settings, where efficient catalysis is necessary for the synthesis of fine chemicals and materials .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-(4-Methylphenyl)thiophene-2-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The affected pathway is the SM coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which are crucial in organic synthesis .
Pharmacokinetics
The compound’s role in the sm coupling reaction suggests that its bioavailability would be influenced by factors such as its stability, preparation conditions, and the presence of a metal catalyst .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The action of 5-(4-Methylphenyl)thiophene-2-boronic acid is influenced by several environmental factors. These include the reaction conditions, which are typically mild and functional group tolerant . The presence of a metal catalyst, such as palladium, is also crucial for the compound’s action . Furthermore, the compound is generally environmentally benign, which makes it suitable for use in green chemistry .
properties
IUPAC Name |
[5-(4-methylphenyl)thiophen-2-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO2S/c1-8-2-4-9(5-3-8)10-6-7-11(15-10)12(13)14/h2-7,13-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQKTJYFEPBJDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C2=CC=C(C=C2)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694394 | |
| Record name | [5-(4-Methylphenyl)thiophen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylphenyl)thiophene-2-boronic acid | |
CAS RN |
296768-49-5 | |
| Record name | [5-(4-Methylphenyl)thiophen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



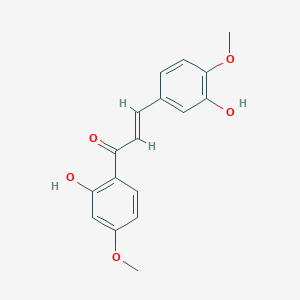
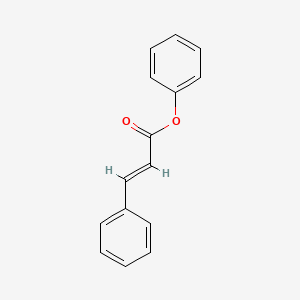
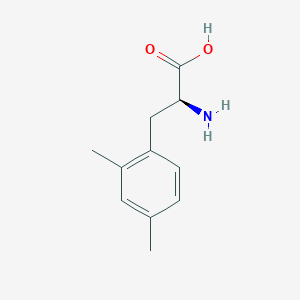
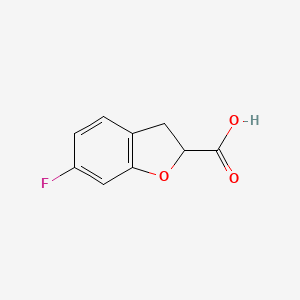
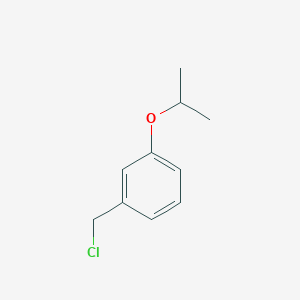
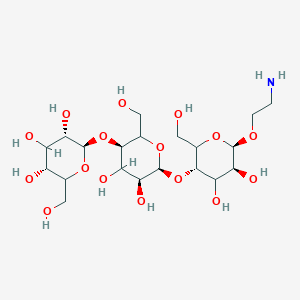
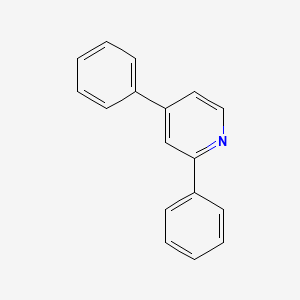
![3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B3028665.png)
